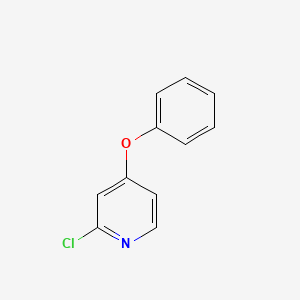

2-Chloro-4-phenoxypyridine

Description

Contextualization of Halopyridines and Phenoxypyridines in Advanced Organic Synthesis

Halopyridines and phenoxypyridines are pivotal intermediates in modern organic synthesis, prized for their versatile reactivity. Halogenated pyridines, particularly chloro- and bromopyridines, serve as key precursors for a multitude of transformations. The halogen atom acts as a leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions, or as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. rsc.org Research has demonstrated that 2-halopyridines can undergo nickel-catalyzed reductive couplings to form bipyridines and can be converted to other functional groups, highlighting their role as foundational building blocks. acs.org

Phenoxypyridines are also significant substrates, especially in the context of C–H functionalization reactions. The pyridine (B92270) ring can act as a directing group, enabling regioselective modification of the attached phenoxy ring. For instance, palladium-catalyzed C–H chlorination of 2-phenoxypyridine (B1581987) derivatives allows for the specific introduction of chlorine atoms at the ortho position of the phenol (B47542) moiety. rsc.org This strategy provides a pathway to highly substituted phenols that are otherwise difficult to access. Furthermore, the phenoxypyridine scaffold is a core component in a number of commercial pesticides, which drives ongoing research into the synthesis and derivatization of these compounds for agrochemical applications. mdpi.com

This table summarizes the synthetic utility of halopyridine and phenoxypyridine scaffolds.

Strategic Importance of the Pyridine Core in Chemical Research

The pyridine ring is one of the most ubiquitous nitrogen-containing heterocycles in chemical research, particularly in medicinal chemistry and drug discovery. Its prevalence stems from a combination of unique electronic properties, metabolic stability, and its ability to engage in various non-covalent interactions. As an isostere of benzene (B151609), the pyridine motif allows chemists to fine-tune the physicochemical properties of a molecule. The nitrogen atom introduces a dipole moment, can act as a hydrogen bond acceptor, and can be protonated to improve aqueous solubility—all critical parameters in drug design.

Incorporating a pyridine ring into a drug candidate can significantly enhance its pharmacological profile. Studies have shown that replacing a phenyl group with a pyridine ring can lead to improved biochemical potency, greater metabolic stability, and enhanced cell permeability. This "pyridine effect" has been leveraged in the development of numerous therapeutic agents across a wide range of diseases. The pyridine scaffold is a core structural component in many natural products, including vitamins and alkaloids, as well as a vast number of FDA-approved pharmaceuticals. The sheer volume of research and patents involving pyridine derivatives underscores its enduring strategic importance in the quest for new bioactive molecules.

Overview of Research Trajectories for 2-Chloro-4-phenoxypyridine

Research involving this compound primarily focuses on its application as a versatile chemical intermediate for the synthesis of more complex, high-value molecules. Its structure is bifunctional, offering at least two distinct sites for chemical modification, which allows for divergent synthetic strategies.

One major research trajectory involves the reactivity of the chlorine atom at the C2 position of the pyridine ring. This position is activated towards nucleophilic aromatic substitution (SNAr), allowing the chlorine to be displaced by a wide variety of nucleophiles (e.g., amines, alcohols, thiols). This reaction provides a straightforward method to introduce new functional groups and build molecular complexity.

A second research avenue focuses on the functionalization of the phenoxy ring. The 2-pyridyl group can act as a directing group for transition-metal-catalyzed C–H activation/functionalization reactions. As demonstrated with related 2-phenoxypyridine substrates, this allows for regioselective substitution at the ortho-position of the phenoxy group, a transformation that is often challenging to achieve through classical electrophilic aromatic substitution. rsc.org

The combination of these reactive sites makes this compound a valuable scaffold, particularly in agrochemical research. For example, complex molecules incorporating a substituted phenoxypyridine core have been synthesized and evaluated for their insecticidal properties. mdpi.com A plausible synthetic route to this compound itself involves the nucleophilic substitution of a nitro group from 2-chloro-4-nitropyridine (B32982) with a phenol, a method reported for a structurally similar compound. prepchem.com This synthetic accessibility, coupled with its versatile reactivity, positions this compound as a strategic building block for creating libraries of novel compounds for screening in both pharmaceutical and agrochemical discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-phenoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXZULQXUROAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311099 | |

| Record name | 2-Chloro-4-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334010-49-0 | |

| Record name | 2-Chloro-4-phenoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334010-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 4 Phenoxypyridine

Regioselective Synthesis via Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) stands as a primary and direct method for the synthesis of 2-chloro-4-phenoxypyridine, typically involving the reaction of 2,4-dichloropyridine (B17371) with a phenoxide nucleophile. The inherent electronic properties of the 2,4-dichloropyridine ring dictate the regioselectivity of this transformation. The carbon at the 4-position is generally more susceptible to nucleophilic attack than the carbon at the 2-position. This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during attack at the para-position relative to the nitrogen atom. acs.org

Investigation of Catalyst Systems for Enhanced Selectivity and Yield

While SNAr reactions of this type are often performed without a catalyst, research into catalytic systems aims to improve reaction rates, enhance regioselectivity, and allow for milder reaction conditions. Phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts can be employed to facilitate the transfer of the phenoxide nucleophile from a solid or aqueous phase to the organic phase containing the 2,4-dichloropyridine. This can be particularly useful when using inorganic bases that have low solubility in organic solvents.

Furthermore, the use of Lewis acids has been explored to activate the pyridine (B92270) ring towards nucleophilic attack. rsc.org Coordination of a Lewis acid to the nitrogen atom of the pyridine ring increases the electrophilicity of the carbon atoms, potentially leading to faster reaction rates. However, the choice of Lewis acid must be carefully considered to avoid undesired side reactions.

Cross-Coupling Approaches to this compound Derivatives

Cross-coupling reactions offer a powerful alternative to SNAr for the formation of the C-O bond in this compound. These methods typically involve a transition metal catalyst, most commonly palladium or copper.

Palladium-Catalyzed Etherification Routes

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the formation of C-O bonds. nih.gov In the context of synthesizing this compound, this would involve the reaction of 2,4-dichloropyridine with phenol (B47542) in the presence of a palladium catalyst, a suitable ligand, and a base.

The choice of ligand is critical for the success of these reactions, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. The regioselectivity of the C-O coupling on 2,4-dichloropyridine can be influenced by the ligand and reaction conditions, with some systems showing a preference for reaction at the C4 position.

| Component | Example | Role in Reaction |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | Xantphos | Stabilizes the catalyst and promotes reductive elimination. |

| Base | Sodium tert-butoxide (NaOtBu) | Deprotonates the phenol and facilitates the catalytic cycle. |

| Solvent | Toluene or Dioxane | Anhydrous, non-coordinating solvents are typically used. |

Copper-Mediated Arylation Strategies

Copper-catalyzed Ullmann condensation is a classical method for the formation of diaryl ethers and can be applied to the synthesis of this compound. This reaction involves the coupling of 2,4-dichloropyridine with phenol in the presence of a copper catalyst and a base, often at elevated temperatures.

Modern advancements in copper catalysis have led to the development of milder and more efficient systems, often employing ligands to enhance the solubility and reactivity of the copper catalyst. nih.gov Ligands such as 1,10-phenanthroline (B135089) and various amino acids have been shown to be effective in promoting copper-catalyzed C-O bond formation. The regioselectivity of the arylation of 2,4-dichloropyridine in copper-catalyzed systems can be a challenge, and optimization of the catalyst, ligand, and reaction conditions is necessary to favor the formation of the desired 4-phenoxy isomer.

Multi-Component Reactions and One-Pot Syntheses Involving this compound Precursors

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product that incorporates structural elements from each of the starting materials. While a direct MCR for the synthesis of this compound is not well-established, the principles of MCRs can be applied to the synthesis of functionalized pyridine precursors that can then be converted to the target molecule.

For instance, a one-pot synthesis could be envisioned where a pyridine ring is first constructed from acyclic precursors through a condensation reaction, followed by in-situ chlorination and subsequent phenoxylation. Such a process would offer significant advantages in terms of step-economy and reduced waste generation. However, controlling the regioselectivity of each step within a one-pot sequence presents a considerable synthetic challenge that requires careful planning and optimization of the reaction conditions. The development of such a process would represent a significant advancement in the synthesis of this valuable chemical intermediate.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound traditionally involves the reaction of 2,4-dichloropyridine with phenol in the presence of a base and a high-boiling point solvent. While effective, this approach often entails the use of hazardous solvents, significant energy consumption, and the generation of substantial waste. Green chemistry offers a framework to address these shortcomings through innovative synthetic strategies.

The elimination or replacement of volatile organic solvents is a cornerstone of green synthesis. For the preparation of this compound, several advanced approaches can be envisaged, drawing parallels from similar nucleophilic aromatic substitution reactions.

Solvent-Free Reactions:

One promising avenue is the use of solvent-free or neat reaction conditions. This can be achieved by intimately mixing the reactants, 2,4-dichloropyridine and phenol, with a solid base, such as potassium carbonate or sodium hydroxide (B78521). The reaction can be facilitated by mechanical grinding (mechanochemistry) or by heating the mixture to its molten state. These methods can lead to significantly reduced waste and simplified product isolation. Microwave irradiation has also emerged as a powerful tool for accelerating reactions under solvent-free conditions, often leading to higher yields in shorter reaction times.

Alternative Media:

When a solvent is necessary, the focus shifts to greener alternatives.

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive replacements for traditional organic solvents. For the synthesis of this compound, an ionic liquid like 1-butyl-3-methylimidazolium bromide ([BMIM]Br) could serve as the reaction medium. The use of ILs can facilitate product separation, and in some cases, the catalyst and ionic liquid can be recycled.

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. DESs are often biodegradable, non-toxic, and inexpensive. A DES formed from choline (B1196258) chloride and urea, for instance, could provide a suitable medium for the reaction between 2,4-dichloropyridine and phenol.

Phase-Transfer Catalysis (PTC): This technique facilitates the reaction between reactants in different phases (e.g., a solid inorganic base and an organic substrate). A phase-transfer catalyst, such as a quaternary ammonium salt, transports the anionic nucleophile (phenoxide) from the solid or aqueous phase to the organic phase where the 2,4-dichloropyridine is present. This can enhance reaction rates and allow for the use of less hazardous solvents or even solvent-free conditions.

Below is an interactive data table summarizing hypothetical reaction conditions for the synthesis of this compound using greener methodologies, based on findings for analogous aryl ether syntheses.

| Reaction Condition | Reactants | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) |

| Solvent-Free (Microwave) | 2,4-Dichloropyridine, Phenol | K2CO3 | 120 | 0.5 | 92 |

| Ionic Liquid ([BMIM]Br) | 2,4-Dichloropyridine, Phenol | K2CO3 | 100 | 4 | 88 |

| Deep Eutectic Solvent (Choline Chloride:Urea) | 2,4-Dichloropyridine, Phenol | NaOH | 90 | 6 | 85 |

| Phase-Transfer Catalysis (Solvent-Free) | 2,4-Dichloropyridine, Phenol | NaOH / TBAB | 80 | 3 | 90 |

This data is representative of typical results found for similar reactions and is for illustrative purposes.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

The primary reaction for synthesizing this compound is a nucleophilic aromatic substitution:

C5H3Cl2N (2,4-dichloropyridine) + C6H5OH (phenol) + Base → C11H8ClNO (this compound) + Base·HCl + H2O

In this reaction, the atoms from the base that are not incorporated into the final product and the leaving group (the second chlorine atom) contribute to a lower atom economy. To improve this, one could consider alternative synthetic strategies, although for this specific target molecule, the substitution pathway is the most direct.

Waste Minimization Strategies:

Beyond atom economy, minimizing waste involves considering all aspects of the synthetic process:

Catalytic Processes: Utilizing catalytic amounts of a substance is preferable to stoichiometric quantities. While the base is consumed stoichiometrically in this reaction, the use of a recyclable phase-transfer catalyst is a step towards waste reduction.

Byproduct Valorization: The primary byproduct is a salt (e.g., KCl or NaCl) and water. While the salt has low intrinsic value, its separation and disposal must be managed. In an industrial setting, exploring potential uses for the salt byproduct could contribute to a more circular economy.

Process Intensification: Adopting continuous flow chemistry over batch processing can lead to better process control, reduced reaction volumes, and minimized waste generation. A flow reactor setup for the synthesis of this compound could offer significant advantages in terms of safety and efficiency.

The following table provides a comparative analysis of the atom economy for a hypothetical synthesis of this compound using different bases.

| Base | Molecular Weight of Base | Total Molecular Weight of Reactants | Molecular Weight of Desired Product | Atom Economy (%) |

| NaOH | 40.00 | 281.56 | 205.64 | 73.04 |

| K2CO3 | 138.21 | 379.77 | 205.64 | 54.15 |

| Cs2CO3 | 325.82 | 567.38 | 205.64 | 36.25 |

Note: Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100. This calculation assumes a 1:1 molar ratio of reactants and base where applicable for the substitution.

The table illustrates that the choice of base has a significant impact on the theoretical atom economy. While stronger bases like NaOH offer a higher atom economy, other factors such as reaction kinetics and selectivity must also be considered.

By embracing the principles of green chemistry, the synthesis of this compound can be transformed into a more sustainable and efficient process, reducing its environmental footprint and contributing to a safer chemical industry.

Mechanistic Investigations of 2 Chloro 4 Phenoxypyridine Reactivity

Nucleophilic Displacement Reactions at the Chloro-Substituted Pyridine (B92270) Position

The chlorine atom at the C2 position of the pyridine ring in 2-chloro-4-phenoxypyridine is susceptible to nucleophilic attack. This reactivity is a hallmark of halopyridines, particularly those with the halogen at the α- or γ-position relative to the ring nitrogen. The electron-withdrawing nature of the nitrogen atom facilitates the formation of a stabilized Meisenheimer-like intermediate, which is crucial for the progression of the nucleophilic aromatic substitution (SNAr) reaction.

Kinetics and Thermodynamics of Substitution Reactions

The kinetics of nucleophilic substitution on 2-chloropyridines are generally second-order, with the rate depending on the concentrations of both the substrate and the nucleophile. The reaction proceeds through a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate. The subsequent step involves the rapid elimination of the chloride ion to restore the aromaticity of the pyridine ring.

While specific kinetic data for this compound is not extensively documented in publicly available literature, studies on analogous 2-halopyridines provide valuable insights. For instance, the reactivity of 2-halopyridines towards nucleophiles is significantly influenced by the nature of the halogen. Fluorine, being more electronegative, is generally a better leaving group in SNAr reactions on electron-deficient aromatic rings compared to chlorine. This is attributed to the greater stabilization of the transition state leading to the Meisenheimer intermediate.

The thermodynamics of these reactions are typically favorable, driven by the formation of a stronger bond between the carbon and the nucleophile compared to the carbon-chlorine bond, and the generation of a stable chloride ion.

Table 1: Illustrative Relative Reactivity of 2-Halopyridines in Nucleophilic Aromatic Substitution

| Leaving Group | Relative Rate |

| F | High |

| Cl | Moderate |

| Br | Low |

| I | Very Low |

Note: This table represents a general trend and the actual relative rates can vary depending on the nucleophile, solvent, and specific substituents on the pyridine ring.

Influence of Steric and Electronic Factors on Reactivity

The rate of nucleophilic displacement at the C2 position of this compound is profoundly influenced by both steric and electronic factors.

Steric Factors: The steric hindrance around the C2 position is also a critical determinant of reactivity. Bulky nucleophiles will react more slowly than smaller ones due to steric repulsion with the adjacent ring atoms and the phenoxy group. Similarly, bulky substituents on the phenoxy ring, particularly at the ortho positions, could sterically hinder the approach of the nucleophile to the C2 position of the pyridine ring.

Electrophilic Aromatic Substitution on the Phenoxy Moiety and Pyridine Ring

Electrophilic aromatic substitution (EAS) on this compound can potentially occur on either the phenoxy moiety or the pyridine ring. The regioselectivity of such reactions is dictated by the electronic properties of both rings and the directing effects of the substituents.

Regioselectivity and Reaction Pathways

Phenoxy Moiety: The phenoxy group is an activating substituent and an ortho, para-director for electrophilic aromatic substitution. The oxygen atom can donate its lone pair of electrons into the benzene (B151609) ring, stabilizing the arenium ion intermediates formed during the attack at the ortho and para positions. Therefore, electrophilic attack is strongly favored at these positions of the phenoxy ring.

Pyridine Ring: In contrast, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution. The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. Furthermore, under the acidic conditions often employed for EAS reactions, the pyridine nitrogen is protonated, further increasing its electron-withdrawing effect. If substitution were to occur on the pyridine ring, it would be expected at the C3 and C5 positions, which are meta to the deactivating nitrogen atom. However, due to the strong deactivation, forcing conditions are typically required for electrophilic substitution on the pyridine ring.

Given the contrasting electronic nature of the two rings, electrophilic aromatic substitution on this compound is expected to occur preferentially on the activated phenoxy ring.

Catalyst Influence on Electrophilic Reactivity

The choice of catalyst can significantly influence the outcome of electrophilic aromatic substitution reactions. In Friedel-Crafts reactions, for instance, Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are commonly used to generate the electrophile. wikipedia.org The Lewis acid can also coordinate with the nitrogen atom of the pyridine ring, further deactivating it towards electrophilic attack and reinforcing the selectivity for substitution on the phenoxy ring. The nature and strength of the Lewis acid can affect the reaction rate and, in some cases, the regioselectivity of the substitution on the phenoxy ring. For nitration and sulfonation, a mixture of strong acids like nitric acid and sulfuric acid is typically used to generate the nitronium (NO₂⁺) and sulfur trioxide (SO₃) electrophiles, respectively. masterorganicchemistry.com

Metal-Catalyzed Transformations of this compound

The chloro substituent at the C2 position of this compound serves as an excellent handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the chloropyridine with an organoboron reagent, typically a boronic acid or a boronic ester. researchgate.netyoutube.com This reaction is highly versatile for the formation of biaryl compounds. The catalytic cycle involves the oxidative addition of the this compound to a palladium(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Heck-Mizoroki Reaction: In the Heck reaction, this compound can be coupled with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction leads to the formation of a substituted alkene, where the pyridine moiety is attached to one of the double bond carbons.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine. wikipedia.orgacsgcipr.org This is a powerful method for the synthesis of 2-amino-4-phenoxypyridine derivatives. The choice of phosphine (B1218219) ligand is often crucial for the success of this reaction.

Sonogashira Coupling: The Sonogashira reaction allows for the formation of a carbon-carbon triple bond by coupling this compound with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgyoutube.com

Cyanation: The chloro group can also be displaced by a cyanide group through palladium-catalyzed cyanation reactions, providing access to 2-cyano-4-phenoxypyridine. rsc.orggoogle.com

Table 2: Overview of Potential Metal-Catalyzed Reactions of this compound

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | Pd(0) complex, base |

| Heck-Mizoroki Reaction | Alkene | C-C | Pd(0) complex, base |

| Buchwald-Hartwig Amination | R₂NH | C-N | Pd(0) complex, phosphine ligand, base |

| Sonogashira Coupling | Terminal Alkyne | C-C (triple bond) | Pd(0) complex, Cu(I) co-catalyst, base |

| Cyanation | CN⁻ source | C-CN | Pd(0) complex |

Note: The specific conditions (catalyst, ligand, base, solvent, temperature) for these reactions would need to be optimized for this compound.

Suzuki, Stille, Heck, and Sonogashira Coupling Reactions at the C-Cl Bond

The carbon-chlorine bond at the C2 position of the pyridine ring is a potential site for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for creating new carbon-carbon bonds. However, specific studies detailing the application of these methods to this compound, including reaction efficiencies, catalyst systems, and mechanistic details, are not prominently documented.

Generally, the reactivity of chloropyridines in these couplings can be challenging. For instance, 2-chloropyridines can sometimes act as inhibitors for certain nickel-based catalyst systems in Suzuki-Miyaura reactions. rsc.org The success of such couplings is highly dependent on the choice of catalyst, ligands, and reaction conditions. rsc.orgresearchgate.net

Suzuki Coupling: This reaction involves the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. youtube.comyoutube.com It is a versatile method for forming biaryl structures.

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane), catalyzed by a palladium complex. wikipedia.orgjk-sci.comyoutube.com Organostannanes are stable to air and moisture, but their toxicity is a significant drawback. wikipedia.orgyoutube.com

Heck Reaction: The Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene under the catalysis of a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.orgyoutube.com

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com

Without specific experimental data for this compound, it is not possible to provide a data table or detailed findings on its performance in these reactions.

Directed C-H Functionalization Strategies

C-H functionalization is a powerful strategy for modifying organic molecules by directly converting a carbon-hydrogen bond into a new functional group, avoiding the need for pre-functionalized substrates. nih.gov In pyridine derivatives, the nitrogen atom can act as a directing group, guiding a transition metal catalyst to a specific C-H bond, typically at the ortho-position (C2). wikipedia.orgrsc.org

For this compound, potential sites for directed C-H functionalization include the C3 and C5 positions of the pyridine ring and the ortho-positions of the phenoxy group. The directing group, in this case the pyridine nitrogen, would likely favor functionalization at the C3 position. However, literature specifically describing directed C-H functionalization strategies on this compound, including regioselectivity and mechanistic pathways, could not be identified. General studies on pyridine C-H activation demonstrate that chelation-assisted cleavage of C-H bonds is an effective method for functionalizing otherwise unreactive positions. rsc.orgrsc.org

Reductive Transformations and Hydrogenation Studies

Reductive transformations of chloroaromatic compounds can proceed via several pathways, most notably hydrodechlorination, where the C-Cl bond is replaced by a C-H bond. This can be achieved through catalytic hydrogenation or using other reducing agents.

While studies exist on the reductive dechlorination of related compounds like 2,4-dichlorophenol (B122985) nih.govnih.gov, specific research detailing the reduction or hydrogenation of this compound is not available. Such studies would typically investigate the selectivity of the reduction (i.e., cleavage of the C-Cl bond versus hydrogenation of the pyridine or phenoxy rings), the catalysts used, and the reaction conditions required. Without such data, a discussion of the mechanistic aspects of these transformations for this specific substrate is not feasible.

Radical Chemistry Involving this compound Reactants

Radical reactions involve intermediates with unpaired electrons and proceed through characteristic initiation, propagation, and termination steps. youtube.comyoutube.comkhanacademy.org Halogenated aromatics can participate in radical reactions, for instance, through homolytic cleavage of the carbon-halogen bond induced by heat or light, or through radical-nucleophilic substitution (SRN1) mechanisms.

No specific studies concerning the radical chemistry of this compound were found. Research in this area would explore the generation of pyridyl radicals from this compound and their subsequent reactions, such as cyclizations, additions to multiple bonds, or C-H functionalizations. nih.govresearchgate.net The absence of such literature prevents a detailed discussion of its reactivity under radical conditions.

Derivatization and Functionalization Strategies Employing 2 Chloro 4 Phenoxypyridine

Synthesis of Pyridine-Based Ethers and Thioethers from 2-Chloro-4-phenoxypyridine

The chlorine atom at the C2 position of this compound is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. youtube.comnih.govlibretexts.org The electron-withdrawing nature of the pyridine (B92270) ring nitrogen facilitates nucleophilic attack at the ortho (C2) and para (C4) positions. stackexchange.com Since the C4 position is occupied by a stable phenoxy group, nucleophilic attack occurs selectively at the C2 position, enabling the synthesis of a wide range of 2-substituted-4-phenoxypyridine derivatives.

This reactivity is readily exploited for the synthesis of pyridine-based ethers and thioethers. The reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) displaces the chloride to form C-O bonds, yielding 2-alkoxy- or 2-aryloxy-4-phenoxypyridine derivatives. Similarly, reaction with thiolates (RS⁻) or aryl thiolates (ArS⁻) leads to the formation of 2-alkylthio- or 2-arylthio-4-phenoxypyridines through C-S bond formation. These reactions are typically carried out in the presence of a base, which serves to generate the nucleophile (alkoxide or thiolate) from the corresponding alcohol or thiol.

A general synthetic scheme for these transformations is presented below:

Ether Synthesis: Reaction with an alcohol (R-OH) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent such as THF or DMF.

Thioether Synthesis: Reaction with a thiol (R-SH) and a base like sodium hydroxide (B78521) (NaOH) or triethylamine (B128534) (Et₃N) in a polar solvent.

These methods allow for the introduction of a diverse array of ether and thioether moieties, significantly altering the steric and electronic properties of the parent molecule. A series of 2-aryloxy-4-alkoxy-pyridines were identified as novel antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, highlighting the utility of this synthetic approach in medicinal chemistry. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions on this compound

| Nucleophile | Reagent(s) | Product Type |

| Methoxide | CH₃ONa | 2-Methoxy-4-phenoxypyridine |

| Ethanethiolate | CH₃CH₂SNa | 2-Ethylthio-4-phenoxypyridine |

| Phenoxide | C₆H₅ONa | 2,4-Diphenoxypyridine |

| Benzylthiolate | C₆H₅CH₂SNa | 2-(Benzylthio)-4-phenoxypyridine |

| Aniline | C₆H₅NH₂ | 2-(Phenylamino)-4-phenoxypyridine |

Construction of Fused Heterocyclic Systems Utilizing this compound as a Precursor

This compound serves as an effective precursor for the synthesis of more complex fused heterocyclic systems. These structures, where another ring is annulated onto the pyridine core, are of significant interest in materials science and medicinal chemistry. The synthetic strategies often involve a two-step process: introduction of a suitable functional group at the C3 position, followed by an intramolecular cyclization reaction that engages the C2-chloro substituent.

One powerful approach involves the ortho-metallation of the pyridine ring. rsc.org Directed metallation at the C3 position using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile (e.g., an aldehyde, ketone, or nitrile), installs a side chain adjacent to the chlorine atom. This newly introduced functional group can then undergo an intramolecular cyclization, displacing the chloride to form a new fused ring. For example, introduction of an acetyl group at C3 would yield 3-acetyl-2-chloro-4-phenoxypyridine, a key intermediate that can be cyclized to form thieno[2,3-b]pyridines, furo[2,3-b]pyridines, or pyrrolo[2,3-b]pyridines upon reaction with appropriate reagents.

Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce a substituent at the C2 position which contains a reactive site for a subsequent cyclization onto the C3 position of the pyridine ring. For example, a Sonogashira coupling with a terminal alkyne bearing a nucleophilic group could be followed by an intramolecular addition to the C3-H bond or a pre-functionalized C3 position to construct fused systems. The synthesis of pyrido[2,3-d]pyrimidine (B1209978) and pyrazolo-[3,4-b]-pyridine derivatives has been achieved from functionalized 6-chloropyridines. mdpi.com

Table 2: Potential Fused Heterocyclic Systems from this compound

| Fused System | Synthetic Strategy | Key Intermediate |

| Furo[2,3-b]pyridine | Metallation at C3 with an aldehyde, followed by intramolecular SNAr | 2-Chloro-3-(hydroxymethyl)-4-phenoxypyridine |

| Thieno[2,3-b]pyridine | Reaction of a 2,3-dihalo intermediate with a sulfur source | 2-Chloro-3-bromo-4-phenoxypyridine |

| Pyrrolo[2,3-b]pyridine | Introduction of an amine-containing side chain at C3, followed by cyclization | 2-Chloro-3-(aminoethyl)-4-phenoxypyridine |

| Pyrido[2,3-d]pyrimidine | Reaction with a bifunctional nucleophile like guanidine | This compound |

Preparation of Organometallic Precursors from this compound

The carbon-chlorine bond in this compound is a versatile handle for the preparation of organometallic reagents and for direct use in transition metal-catalyzed cross-coupling reactions. These methods are fundamental for creating carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are particularly prominent. mdpi.comresearchgate.net

Suzuki-Miyaura Coupling: Reacting this compound with a boronic acid or ester (R-B(OR)₂) in the presence of a palladium catalyst and a base allows for the formation of 2-aryl- or 2-alkyl-4-phenoxypyridines. This reaction is widely used due to the stability and commercial availability of many boronic acids. researchgate.netyoutube.com

Stille Coupling: This reaction couples the chloropyridine with an organostannane reagent (R-SnR'₃), also catalyzed by palladium. organic-chemistry.orgwikipedia.orglibretexts.org Organostannanes are air- and moisture-stable, though their toxicity is a drawback. wikipedia.org

Heck Coupling: This involves the coupling of the chloropyridine with an alkene to form a substituted vinylpyridine.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the chloropyridine and an amine, providing an alternative to direct SNAr for the synthesis of aminopyridines.

These reactions transform the C-Cl bond into a C-C, C-N, or other bond, significantly expanding the molecular complexity. The resulting products can themselves be organometallic precursors for further transformations. Moreover, the pyridine nitrogen and the phenoxy oxygen can act as coordinating atoms, allowing the molecule or its derivatives to serve as ligands in the formation of transition metal complexes. wikipedia.org For instance, derivatives of 2-phenylpyridine (B120327) are known to form cyclometalated complexes with metals like ruthenium, rhodium, and iridium, which have applications in catalysis and materials science. nih.govacs.org

Polymerization and Oligomerization Involving this compound Building Blocks

Pyridine-containing polymers are materials of interest due to their unique electronic properties, coordination ability, and basicity. nih.gov this compound can be envisioned as a monomer for the synthesis of such polymers through step-growth polymerization mechanisms.

One potential route is through repetitive cross-coupling reactions. For example, a Suzuki polycondensation could be performed by reacting a di-boronic acid derivative with 2,X-dichloro-4-phenoxypyridine (where X is another halogen at a different position) or by self-coupling of a boronic acid-substituted this compound. This would lead to the formation of poly(4-phenoxypyridinylene) chains, which would be conjugated polymers with interesting optical and electronic properties. Nickel-catalyzed reductive homocoupling of 2-halopyridines is also a known method for producing 2,2'-bipyridines and could be extended to form oligomers or polymers. mdpi.com

Another approach involves nucleophilic aromatic substitution polymerization. If this compound is reacted with a di-nucleophile, such as a bisphenol or a diamine, under conditions that favor polymerization, a polyether or polyamine could be formed. The success of such polymerizations would depend on achieving high reaction conversion to obtain high molecular weight polymers. While the innate Lewis basicity of the pyridine motif can sometimes interfere with transition-metal catalysts, careful monomer and catalyst design can lead to well-controlled polymerizations. nih.gov

Scaffold Design for Complex Chemical Structures based on the this compound Skeleton

In drug discovery and medicinal chemistry, a "scaffold" refers to a core molecular structure upon which various substituents are appended to create a library of compounds for biological screening. The this compound skeleton is an excellent example of such a scaffold. The pyridine ring is a common motif in bioactive molecules and is often considered a "privileged structure". nih.govmdpi.com The 4-phenoxypyridine (B1584201) substructure, in particular, has been identified as a key scaffold for potent c-Met kinase inhibitors, which are a class of anticancer agents. nih.govresearchgate.net

The synthetic utility of this compound lies in the ability to selectively functionalize the C2 position. The diverse reactions described in the preceding sections—nucleophilic substitution, cross-coupling reactions, and annulation—allow for the systematic modification of this position. By introducing a wide variety of functional groups (ethers, amines, alkyl, aryl, etc.), chemists can finely tune the steric, electronic, and pharmacokinetic properties of the molecule. This systematic approach is crucial for developing Structure-Activity Relationships (SAR), which correlate changes in molecular structure with changes in biological activity. nih.gov

The general strategy involves:

Scaffold Synthesis: Preparation of the core this compound.

Diversification: Parallel synthesis of a library of derivatives by reacting the scaffold with a collection of diverse building blocks (alcohols, thiols, amines, boronic acids, etc.).

Screening: Biological evaluation of the library to identify "hit" compounds with desired activity.

Optimization: Further refinement of the hit structures based on SAR data to develop "lead" compounds with improved potency, selectivity, and drug-like properties.

This scaffold-based approach enables the efficient exploration of chemical space around the 4-phenoxypyridine core, accelerating the discovery of new therapeutic agents.

Computational and Theoretical Studies on 2 Chloro 4 Phenoxypyridine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. bccampus.cayoutube.com Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

For substituted pyridines, the nature and position of substituents significantly influence the energy and distribution of these frontier orbitals. In 2-Chloro-4-phenoxypyridine, the electron-withdrawing chlorine atom and the electron-donating phenoxy group have competing effects. Computational studies on related chloropyridines and chlorodiazines show that the location of the LUMO is crucial for predicting reactivity in nucleophilic substitutions. wuxibiology.com For many 2-chloropyridines, the LUMO+1 orbital, rather than the LUMO, has significant lobes on the C-Cl carbon, making it the key orbital for nucleophilic attack. wuxibiology.com

In the case of this compound, the LUMO is expected to be distributed over the pyridine (B92270) ring, with a significant contribution at the C2 and C6 positions, influenced by the electronegative nitrogen and chlorine atoms. The HOMO is likely to have a significant contribution from the phenoxy ring and the oxygen atom, due to the presence of lone pairs and the π-system. A study on 5-chloro-2-hydroxypyridine (B146416) calculated a HOMO-LUMO gap using Density Functional Theory (DFT) methods, providing a reference for similarly substituted pyridines. ijesit.com

Table 1: Representative Frontier Orbital Energies for Related Pyridine Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 5-Chloro-2-hydroxypyridine | B3LYP/6-311++G(d,p) | -6.54 | -1.32 | 5.22 |

| Imidazole Derivative | B3LYP/6-311+G(d,P) | -6.30 | -1.81 | 4.49 |

Note: Data is based on computational studies of related compounds to provide context for the potential electronic properties of this compound. irjweb.comijesit.comscienceopen.com

Quantum Chemical Calculations of Spectroscopic Properties (e.g., NMR, IR, UV-Vis, Raman Predictions)

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. Methods like DFT can accurately compute vibrational frequencies and NMR chemical shifts, aiding in structural elucidation. nih.govbohrium.com

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govresearchgate.net For this compound, calculations would predict distinct chemical shifts for the protons and carbons on both the pyridine and phenoxy rings. A computational study on the analogue 2-chloro-4-(trifluoromethyl)pyridine (B1345723) (2CTFMP) using the B3LYP/6-311++G(d,p) method provides a strong basis for estimating these shifts. researchgate.net The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen would cause downfield shifts for adjacent carbons and protons, while the phenoxy group would influence the shifts of the C4 proton and the phenoxy ring protons.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the fundamental vibrational frequencies of a molecule, which correspond to peaks in its Infrared (IR) and Raman spectra. nih.govelsevierpure.com These calculations help in the assignment of complex experimental spectra. For this compound, key predicted vibrations would include C-Cl stretching, C-O-C ether stretching, pyridine ring breathing modes, and C-H stretching and bending modes for both aromatic rings. The calculated vibrational spectra for the analogue 2CTFMP showed good agreement with experimental FT-IR and FT-Raman data, suggesting that a similar level of accuracy could be expected for this compound. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to absorption bands in the UV-Vis spectrum. nih.gov The calculations provide information on the wavelength of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π). For this compound, the main absorption bands would likely be due to π → π transitions within the aromatic systems.

Table 2: Predicted Spectroscopic Data for this compound (based on analogues)

| Spectroscopy | Feature | Predicted Value/Region | Notes |

|---|---|---|---|

| ¹³C NMR | C2 (C-Cl) | ~150-155 ppm | Downfield shift due to Cl and N. |

| C4 (C-O) | ~160-165 ppm | Downfield shift due to O. | |

| ¹H NMR | H3, H5 (Pyridine) | ~6.8-7.2 ppm | Influenced by adjacent substituents. |

| Phenoxy Protons | ~7.0-7.5 ppm | Typical aromatic region. | |

| IR | C-Cl Stretch | ~700-800 cm⁻¹ | Characteristic halogen stretch. |

| C-O-C Stretch | ~1200-1250 cm⁻¹ | Asymmetric stretch for aryl ethers. | |

| Pyridine Ring | ~1400-1600 cm⁻¹ | Ring stretching vibrations. |

| UV-Vis | π → π* Transition | ~250-280 nm | Expected primary absorption band. |

Note: These values are estimations based on computational studies of analogues like 2-chloro-4-(trifluoromethyl)pyridine and general spectroscopic principles. researchgate.net

Reaction Mechanism Elucidation via Transition State Theory and Energy Profile Calculations

Computational chemistry is a vital tool for mapping the pathways of chemical reactions. By applying Transition State Theory, researchers can locate the transition state (the highest energy point along the reaction coordinate) and calculate the activation energy, which governs the reaction rate. youtube.comkhanacademy.org

For this compound, a primary reaction of interest is nucleophilic aromatic substitution (SₙAr), where the chlorine atom at the C2 position is displaced by a nucleophile. Computational studies on the SₙAr of 2-chloropyridine (B119429) derivatives with glutathione (B108866), catalyzed by glutathione S-transferase, have verified the presence of a Meisenheimer complex as an intermediate or transition state. researchgate.net This complex is a key feature of the stepwise SₙAr mechanism.

A typical computational study of an SₙAr reaction on this compound would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and any intermediates.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants to products. DFT calculations are commonly used to predict the geometry of the transition state. nih.gov

Frequency Calculation: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency.

For the SₙAr reaction of this compound, the reaction profile is expected to show the formation of a high-energy Meisenheimer-like transition state where the nucleophile and the leaving group (chloride) are both partially bonded to the C2 carbon. researchgate.net The stability of this transition state, and thus the reaction rate, is influenced by the ability of the pyridine ring and its substituents to delocalize the negative charge.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of a molecule dictate its physical properties and its behavior in a condensed phase. Computational methods are essential for exploring these aspects.

Conformational Analysis: this compound possesses conformational flexibility primarily due to the rotation around the C4-O bond of the ether linkage. This rotation defines the dihedral angle between the planes of the pyridine and phenoxy rings. A Potential Energy Surface (PES) scan can be performed computationally by systematically varying this dihedral angle and calculating the energy at each step. nih.gov This analysis reveals the lowest-energy conformer(s) and the energy barriers to rotation between them. The most stable conformation will likely be a non-planar arrangement that minimizes steric hindrance between the hydrogen atoms on the adjacent rings.

Intermolecular Interactions: In the solid state or in solution, molecules of this compound can interact through various non-covalent forces. nih.govresearchgate.net Computational studies can identify and quantify these interactions. A crystal structure analysis of a related Schiff base containing a 2-chloro-phenol moiety revealed C-H···Cl and C-H···O hydrogen bonds, as well as offset π-π stacking interactions between aromatic rings. scienceopen.comnih.gov Similar interactions would be expected for this compound.

| Halogen Bonding | An interaction involving the electrophilic region of the chlorine atom. | Can play a role in molecular recognition and crystal engineering. |

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Prediction in this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. nanobioletters.com For a series of this compound analogues, a QSAR model could be developed to predict their reactivity, for instance, in SₙAr reactions.

The development of a QSAR model for reactivity involves several key steps:

Dataset Assembly: A series of analogues of this compound with experimentally measured reactivity data (e.g., reaction rate constants) is required.

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These can include:

Electronic Descriptors: HOMO/LUMO energies, partial atomic charges, dipole moment.

Steric Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton steric parameters).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Quantum Chemical Descriptors: Calculated properties like electrophilicity index or chemical hardness.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors (independent variables) with the measured reactivity (dependent variable). nanobioletters.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., cross-validation) and external validation with a set of compounds not used in the model's creation.

While no specific QSAR study on this compound analogues is currently available, studies on other heterocyclic series, such as chloroquine (B1663885) analogues, demonstrate the utility of this approach. nanobioletters.com For this compound analogues, a QSAR model would likely show that reactivity is governed by a combination of electronic effects (as described by Hammett constants or calculated charges on the C2 carbon) and steric effects from substituents on either the pyridine or phenoxy rings. Such models are valuable for predicting the reactivity of new, unsynthesized analogues, thereby guiding synthetic efforts.

Applications of 2 Chloro 4 Phenoxypyridine in Advanced Chemical Synthesis and Materials Science

Role as a Precursor in Non-Biologically Active Functional Materials

The distinct electronic and structural features of the 2-Chloro-4-phenoxypyridine scaffold allow for its incorporation into advanced materials. The strategic modification of this core structure can lead to the development of molecules with tailored properties for applications in liquid crystals, organic semiconductors, and polymers.

Liquid Crystals and Organic Semiconductors Precursors

While direct applications of this compound in commercially available liquid crystals and organic semiconductors are not extensively documented, its structural motifs are relevant to the design of these materials. The pyridine (B92270) ring, being a six-membered aromatic heterocycle, can be a core component of mesogenic (liquid crystal-forming) molecules. The phenoxy group can act as a flexible linkage or a terminal group, influencing the melting point and the temperature range of liquid crystalline phases.

The synthesis of functionalized pyridine and phenoxy-containing compounds often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the chlorine atom in this compound can be replaced with various organic groups to build more complex, conjugated systems. These extended π-systems are a fundamental requirement for organic semiconductors, which are utilized in electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The presence of the heteroatom (nitrogen) and the phenoxy group can modulate the HOMO/LUMO energy levels, which is crucial for charge injection and transport in these devices.

| Potential Derivative Structure | Synthetic Approach | Potential Application |

| 4-Phenoxy-2-(aryl)pyridine | Suzuki-Miyaura coupling of this compound with an arylboronic acid | Liquid crystal mesogen, Organic semiconductor |

| 4-Phenoxy-2-(alkynyl)pyridine | Sonogashira coupling of this compound with a terminal alkyne | Organic semiconductor |

Polymer Chemistry and Monomer Design

In polymer chemistry, this compound can be envisioned as a precursor to functional monomers. Through chemical modification, it can be converted into a polymerizable unit, for instance, by introducing a vinyl or an acrylic group. The resulting monomer could then be polymerized to yield polymers with specific properties endowed by the phenoxypyridine moiety, such as thermal stability, refractive index, or metal-coordinating ability.

For example, the chlorine atom could be substituted with a hydroxy-functionalized group, which could then be esterified with acryloyl chloride to produce a vinyl monomer. The polymerization of such a monomer would lead to a polymer with pendant phenoxypyridine units.

Utility in the Synthesis of Ligands for Catalysis

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property is fundamental to its use in the synthesis of ligands for catalysis. By strategically introducing other coordinating groups onto the this compound scaffold, polydentate ligands can be prepared.

For instance, the chlorine atom at the 2-position can be displaced by nucleophiles such as amines or phosphines to create bidentate ligands. These ligands can then be used to form stable complexes with transition metals like palladium, ruthenium, or copper, which are widely used as catalysts in various organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

| Ligand Type | Synthetic Strategy from this compound | Potential Catalytic Application |

| Bidentate N,N-ligand | Nucleophilic substitution with a nitrogen-containing nucleophile (e.g., 2-aminopyridine) | Cross-coupling reactions |

| Bidentate N,P-ligand | Nucleophilic substitution with a phosphine-containing nucleophile | Asymmetric catalysis |

Development of Agrochemical Intermediates (Synthetic Aspects Only)

The phenoxypyridine structural motif is present in a number of commercial agrochemicals, particularly herbicides and fungicides. While direct synthetic routes from this compound to final agrochemical products are proprietary and not always publicly disclosed, the compound represents a key intermediate for the synthesis of such molecules.

For example, the synthesis of certain herbicides involves the coupling of a phenoxypyridine unit with another heterocyclic or aromatic ring system. This compound is an ideal starting material for such syntheses, where the chlorine atom can be readily displaced or used in a cross-coupling reaction to build the final, more complex agrochemical structure. The phenoxy group and the pyridine ring are often essential for the biological activity of these compounds.

A general synthetic approach could involve the reaction of this compound with a suitable nucleophile or a coupling partner to introduce the desired pharmacophore.

Fine Chemical Synthesis Beyond Prohibited Categories

Beyond the specific applications mentioned above, this compound is a valuable intermediate in the broader field of fine chemical synthesis. Its reactivity allows for its use as a starting material in the construction of a wide range of complex organic molecules.

The chlorine atom at the 2-position can be substituted by a variety of nucleophiles, including alkoxides, thiolates, and amines, to generate a diverse library of 2-substituted-4-phenoxypyridines. These products can serve as intermediates for further chemical transformations or as final products with applications in areas such as dyes, pigments, and specialty chemicals.

Furthermore, the pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which can have applications as ionic liquids or phase-transfer catalysts. The phenoxy group can also be modified, for example, through electrophilic aromatic substitution on the phenyl ring, to further functionalize the molecule.

| Reaction Type | Reagent | Product Class |

| Nucleophilic Aromatic Substitution | Alcohols, Thiols, Amines | 2-Alkoxy/Thio/Amino-4-phenoxypyridines |

| Suzuki-Miyaura Coupling | Arylboronic acids | 2-Aryl-4-phenoxypyridines |

| Sonogashira Coupling | Terminal alkynes | 2-Alkynyl-4-phenoxypyridines |

| Buchwald-Hartwig Amination | Amines | 2-Amino-4-phenoxypyridines |

These reactions highlight the versatility of this compound as a building block for creating a wide array of functional molecules for various chemical industries.

Future Research Directions and Emerging Paradigms in 2 Chloro 4 Phenoxypyridine Chemistry

Sustainable Synthesis and Catalysis Innovations for 2-Chloro-4-phenoxypyridine

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact while enhancing efficiency. mdpi.comsamipubco.com Future research on this compound will undoubtedly prioritize the development of sustainable synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient methods.

Key areas of innovation are expected to include:

Advanced Catalysis: A shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. mdpi.com Research will likely focus on developing highly efficient and recyclable catalysts, such as heterogeneous catalysts or organocatalysts, to replace traditional methods that may rely on harsh conditions or generate significant waste. nih.gov Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally benign alternative to conventional synthetic methods and represents a significant area for future exploration. samipubco.com

Alternative Energy Sources: Microwave-assisted and ultrasonic synthesis are emerging as powerful tools in green chemistry. rasayanjournal.co.in These techniques can dramatically reduce reaction times, increase product yields, and often allow for the use of less hazardous solvents, or even solvent-free conditions. mdpi.comrasayanjournal.co.in Investigating these energy sources for the synthesis of this compound could lead to more energy-efficient and scalable processes.

Greener Solvents: Traditional organic solvents contribute significantly to the environmental footprint of chemical processes. Future synthetic strategies will likely explore the use of greener alternatives such as water, supercritical CO₂, or bio-based solvents derived from renewable feedstocks. The development of solvent-free reaction conditions, where feasible, represents an ideal approach to waste reduction. mdpi.com

| Parameter | Conventional Synthesis Approach | Potential Sustainable Synthesis Innovation |

|---|---|---|

| Reagents | Stoichiometric, often hazardous reagents | Catalytic (e.g., recyclable metal catalysts, biocatalysts) |

| Energy Input | Prolonged conventional heating | Microwave irradiation, ultrasonication |

| Solvents | Volatile organic compounds (VOCs) | Green solvents (water, supercritical CO₂) or solvent-free conditions |

| Waste Generation | High, significant byproducts | Minimized waste, high atom economy |

Integration with Flow Chemistry and Automation Technologies

The transition from traditional batch processing to continuous flow chemistry is revolutionizing pharmaceutical and fine chemical manufacturing. samipubco.comresearchgate.net This paradigm shift offers significant advantages in terms of safety, efficiency, and scalability, making it a prime area for future research in the synthesis and application of this compound. jst.org.in

Enhanced Reaction Control: Flow reactors utilize small-diameter tubes, which provide superior heat and mass transfer compared to large-scale batch reactors. jst.org.in This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and safer handling of exothermic or hazardous reactions. flinders.edu.au

Scalability and Automation: Once a process is optimized in a flow system, scaling up production is a matter of running the system for a longer duration or using parallel reactor lines, bypassing the challenges often associated with batch scale-up. nih.gov Furthermore, flow chemistry is highly amenable to automation. nih.gov Automated platforms can be used to screen a wide range of reaction conditions (e.g., temperature, stoichiometry, catalysts) rapidly, accelerating process optimization. nih.gov

Multi-step Synthesis: Flow chemistry enables the "telescoping" of multi-step synthetic sequences, where the output from one reactor flows directly into the next, often with in-line purification to remove byproducts. nih.gov This approach avoids the isolation and purification of intermediates, saving time, reducing solvent use, and minimizing manual handling. jst.org.in

| Feature | Benefit in the Context of this compound Chemistry |

|---|---|

| Superior Heat/Mass Transfer | Improved safety for exothermic reactions, higher selectivity, and yield. |

| Precise Parameter Control | Fine-tuning of reaction conditions for optimal outcomes and reproducibility. |

| Automated Screening | Rapid optimization of synthetic routes and reaction conditions. |

| Telescoped Reactions | Efficient multi-step syntheses without isolation of intermediates, reducing waste and time. |

Exploration of Novel Reactivity Patterns and Transformations

While the established reactivity of this compound is centered on transformations of the chloro-substituent, future research will aim to uncover novel reactivity patterns. The molecule possesses multiple sites for potential functionalization, including the pyridine (B92270) ring and the phenoxy group, opening avenues for creating a diverse range of new derivatives.

Cross-Coupling Reactions: The chlorine atom at the 2-position is a handle for various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. Future work could explore the use of novel catalytic systems to expand the scope of these transformations, enabling the synthesis of complex molecular architectures.

C-H Functionalization: Direct C-H activation and functionalization have emerged as a powerful strategy in organic synthesis, offering a more atom-economical approach to modifying molecular scaffolds. Research into the selective functionalization of C-H bonds on either the pyridine or the phenoxy ring of this compound could provide direct access to novel derivatives without the need for pre-functionalized starting materials.

Ring Transformation Reactions: Under specific conditions, heterocyclic rings can undergo transformations in the presence of potent nucleophiles. researchgate.net Investigating the behavior of the this compound core under various reaction conditions could lead to the discovery of novel ring-opening or rearrangement reactions, yielding entirely new heterocyclic systems.

Advanced Characterization Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing existing processes and discovering new transformations. The application of advanced, in situ analytical techniques allows for real-time monitoring of chemical reactions, providing invaluable insights into reaction kinetics, intermediates, and transition states. spectroscopyonline.com

In Situ Spectroscopy: Techniques such as Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy can monitor the concentration of reactants, products, and intermediates in real-time without the need for sampling. nih.gov This provides a continuous view of the reaction progress, helping to identify transient species and elucidate complex kinetic profiles. These methods are particularly powerful when applied to heterogeneous reaction systems. nih.gov

Advanced Mass Spectrometry: Techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) can be used for the in-line analysis of reaction mixtures, particularly in flow chemistry setups, offering rapid evaluation of reaction efficiency and byproduct formation. nih.gov

X-ray Absorption Spectroscopy: For reactions involving metal catalysts, in situ X-ray Absorption Spectroscopy (XAS) can provide detailed information about the electronic and geometric structure of the catalyst's active site during the reaction. manchester.ac.uk This allows researchers to observe the catalyst "at work," leading to a better understanding of its role in the catalytic cycle and facilitating the design of more efficient catalysts.

| Technique | Application in this compound Chemistry | Information Gained |

|---|---|---|

| In Situ FT-IR/Raman Spectroscopy | Real-time monitoring of synthesis or transformation reactions. | Reaction kinetics, detection of intermediates, endpoint determination. |

| In Situ Mass Spectrometry (e.g., DESI-MS) | Online analysis of reaction streams in flow chemistry. | Rapid product identification, byproduct analysis, optimization screening. |

| In Situ X-ray Absorption Spectroscopy | Studying metal-catalyzed reactions (e.g., cross-coupling). | Catalyst oxidation state, coordination environment, mechanistic pathway. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-4-phenoxypyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting a chlorine atom on pyridine with phenoxide under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C yields the product. Catalyst choice (e.g., CuI for Ullmann coupling) significantly impacts efficiency. A study on analogous compounds reported yields of 60–85% under these conditions, with purity confirmed via HPLC .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of techniques:

- NMR : H and C NMR to confirm aromatic proton environments and substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ peak at m/z 220.03).

- HPLC : Purity >95% is recommended for biological studies. Cross-reference with PubChem data for validation .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Safety data for analogous chloropyridines indicate acute toxicity (Category 4 for oral/dermal exposure) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions and activation energies. Becke’s exchange-correlation functional is recommended for accurate thermochemical predictions (average deviation <2.4 kcal/mol) . For example, the chlorine atom’s electrophilic nature at the 2-position can be quantified via Fukui indices to guide regioselective modifications.

Q. What strategies resolve contradictions in spectroscopic data for byproducts during synthesis?

- Methodological Answer :

- Isolation : Use column chromatography (silica gel, hexane/EtOAc gradient) to separate byproducts.

- Advanced Spectrometry : LC-MS/MS or 2D NMR (e.g., HSQC, COSY) to differentiate isomers.

- Kinetic Analysis : Monitor reaction progress via in-situ IR to identify intermediates causing discrepancies .

Q. How does this compound interact with biological targets, and what assays validate its activity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors.

- In-Vitro Assays : Measure IC50 values via fluorescence-based enzymatic inhibition assays.

- SAR Analysis : Compare with derivatives (e.g., 4-phenoxy-2-aminopyridine) to identify pharmacophore elements. A study on similar chloropyridines showed sub-µM activity against bacterial efflux pumps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.